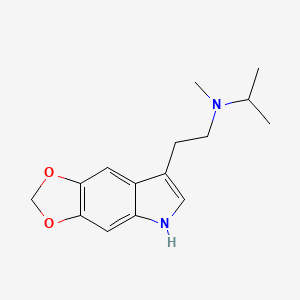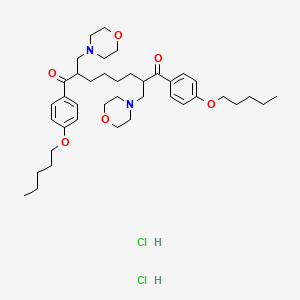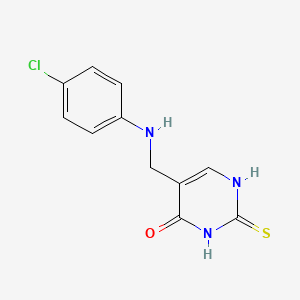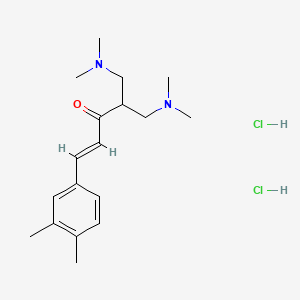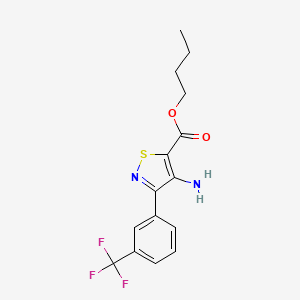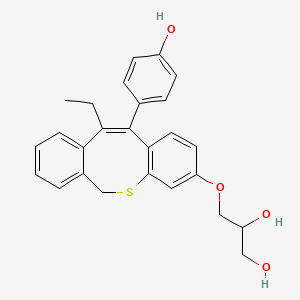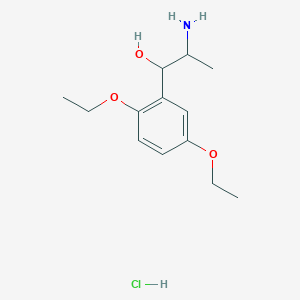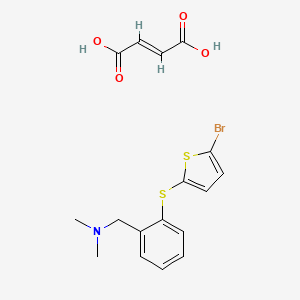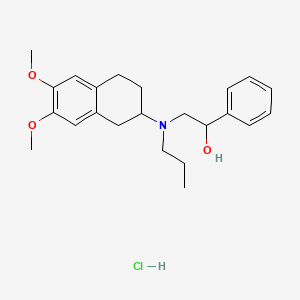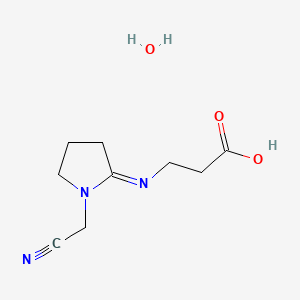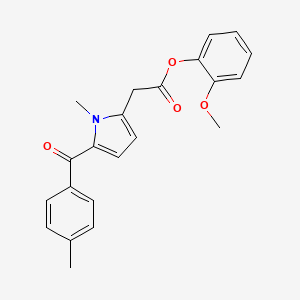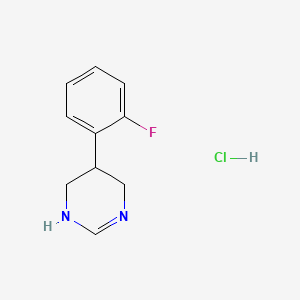
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride is a chemical compound with the molecular formula C10H12ClFN2 and a molecular weight of 214.67 g/mol . It belongs to the family of pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring . Pyrimidines are found in nature in various forms, including nucleic acid constituents such as cytosine, thymine, and uracil .
Vorbereitungsmethoden
The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-fluorophenyl-3-oxobutanoate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and development projects.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride can be compared with other similar compounds, such as:
- 5-(2-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
- 5-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
- 5-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
These compounds share a similar pyrimidine core structure but differ in the substituents attached to the phenyl ring.
Eigenschaften
CAS-Nummer |
114703-66-1 |
|---|---|
Molekularformel |
C10H12ClFN2 |
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
5-(2-fluorophenyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11FN2.ClH/c11-10-4-2-1-3-9(10)8-5-12-7-13-6-8;/h1-4,7-8H,5-6H2,(H,12,13);1H |
InChI-Schlüssel |
QHNGZXOVGBHRAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN=CN1)C2=CC=CC=C2F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


